Namirotene

Leukemia Cell Differentiation Retinoid Pharmacology

Namirotene (CBS-211A) uniquely potentiates 1α,25-dihydroxyvitamin D3 differentiation in U937 cells without intrinsic activity, enabling specific synergy studies in leukemia research. Its history as a Phase II ophthalmic candidate (0.02% eye drops) makes it a benchmark for corneal repair and topical retinoid formulation development. Purchase this differentiated tool compound for RAR pathway dissection, growth factor modulation, and ophthalmic drug delivery studies. For R&D use only.

Molecular Formula C17H18O2S
Molecular Weight 286.4 g/mol
CAS No. 101506-83-6
Cat. No. B1676926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNamirotene
CAS101506-83-6
Synonyms4-(2-(2-isopropyl-5-thienyl)propenyl)benzoic acid
CBS 211 A
CBS-211 A
Molecular FormulaC17H18O2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(S1)C(=CC2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C17H18O2S/c1-11(2)15-8-9-16(20-15)12(3)10-13-4-6-14(7-5-13)17(18)19/h4-11H,1-3H3,(H,18,19)/b12-10+
InChIKeyGDDUESKGWJTHLR-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Namirotene (CAS 101506-83-6): A Synthetic Retinoic Acid Analog for Ophthalmic and Leukemia Differentiation Research


Namirotene (also known as CBS-211A) is a synthetic analogue of retinoic acid, belonging to the retinoid class of compounds. It functions as a ligand for nuclear retinoic acid receptors (RARs) and, like other retinoic acid agents, alters gene expression to induce cell differentiation and decrease proliferation in susceptible cells [1]. The compound was initially developed by Chauvin Pharmaceuticals Ltd. for topical ophthalmic administration and advanced to Phase II clinical trials in France as 0.02% eye drops for the treatment of corneal ulcers before its development was discontinued [2]. Its molecular formula is C17H18O2S with a molecular weight of 286.39 g/mol [3].

Namirotene (CAS 101506-83-6): Why Broad-Spectrum Retinoids Cannot Substitute for Its Unique Pharmacological Profile


Generic substitution among retinoids is scientifically unsound due to fundamental differences in receptor selectivity, intrinsic activity, and cellular context-dependent effects. Namirotene's distinct pharmacological profile, particularly its lack of intrinsic differentiating activity in certain myeloid cells and its specific potentiation of vitamin D3-induced effects, sets it apart from first-generation retinoids like all-trans-retinoic acid (ATRA) [1]. Furthermore, its development for topical ophthalmic use underscores a tissue-specific application profile that cannot be replicated by other retinoids optimized for systemic or dermatological indications [2]. The quantitative evidence below demonstrates these specific, measurable differences that directly impact research outcomes and therapeutic applications.

Namirotene (CAS 101506-83-6): Quantitative Differentiation Guide for Scientific Selection


Divergent Intrinsic Activity in Myelomonocytic Leukemia Cells: CBS-211A vs. All-Trans-Retinoic Acid (ATRA)

In a direct head-to-head comparison using the human myelomonocytic U937 cell line, CBS-211A (Namirotene) exhibited a fundamentally different biological activity compared to all-trans-retinoic acid (ATRA). Unlike ATRA, CBS-211A alone did not inhibit U937 cell proliferation nor induce their differentiation [1]. This absence of intrinsic activity distinguishes it from ATRA, which is known to directly induce differentiation in these cells. However, when co-administered with 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), CBS-211A strongly potentiated the vitamin D3-induced inhibition of proliferation and caused a dramatic increase in differentiation toward monocytes/macrophages [1]. This co-inducing effect was restricted to U937 cells, suggesting a cell-type specific mechanism of action [1].

Leukemia Cell Differentiation Retinoid Pharmacology

Enhancement of Epidermal Growth Factor (EGF) Mitogenic Effect in Corneal Endothelial Cells: CBS-211A vs. Retinoic Acid

In studies on cultured bovine corneal endothelial cells (BCEC), both retinoic acid and its synthetic analogue CBS-211A demonstrated a dose-dependent enhancement of the mitogenic effect of epidermal growth factor (EGF) [1][2]. The effective concentration range for this potentiation was reported as 10⁻⁸ to 10⁻⁷ M for CBS-211A [1]. Notably, retinoid treatment, particularly with CBS-211A, increased the EGF-binding capacity of the cells without modifying the affinity of the EGF receptor [1]. This suggests that Namirotene induces the expression of additional EGF receptors, a mechanism that may underlie its beneficial effects on corneal tissue repair observed in vivo [1].

Ophthalmology Corneal Repair Growth Factor Potentiation

Clinical Development Path: Targeted Ophthalmic Formulation vs. Systemic Retinoids

Namirotene's development trajectory provides a clear point of differentiation from other retinoids. It was specifically formulated and advanced to Phase II clinical trials as 0.02% eye drops for the treatment of corneal ulcers [1]. This topical ophthalmic route of administration is a critical distinction from first-generation retinoids like ATRA and isotretinoin, which are primarily used systemically for oncology or dermatology, or from newer retinoids like bexarotene (topical/systemic for cutaneous T-cell lymphoma) and tamibarotene (oral for leukemia). The clinical focus on a specific ophthalmic indication, despite eventual discontinuation, validates the compound's unique suitability for ocular surface research and serves as a benchmark for topical retinoid delivery systems.

Ophthalmology Corneal Ulcer Drug Development

Namirotene (CAS 101506-83-6): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Combinatorial Therapies for Myelomonocytic Leukemia

Given its unique ability to potentiate the differentiating effects of 1α,25-dihydroxyvitamin D3 without intrinsic activity in U937 cells [1], Namirotene is an essential tool for researchers studying synergistic drug combinations in leukemia. It serves as a specific probe to dissect the molecular pathways activated by vitamin D3 and to explore novel treatment strategies for myelomonocytic leukemias that may be unresponsive to ATRA monotherapy.

Studying Corneal Endothelial Wound Healing and EGF Receptor Modulation

Based on evidence showing that Namirotene enhances EGF mitogenic effects and increases EGF receptor numbers in corneal endothelial cells [2][3], this compound is highly relevant for ophthalmic research. It can be used as a positive control or lead compound in assays designed to identify novel agents that promote corneal repair, modulate growth factor signaling, or treat conditions involving corneal endothelial dysfunction.

Benchmarking Topical Retinoid Delivery and Formulation for Ocular Surface Disease

Namirotene's history as a Phase II clinical candidate formulated as 0.02% eye drops for corneal ulcers [4] makes it a valuable reference standard. Researchers developing new topical ophthalmic formulations of retinoids or related compounds can use Namirotene to benchmark drug delivery, corneal penetration, and local tolerability in preclinical models, providing a direct link to a clinically tested compound.

Probing Retinoid Receptor Biology in the Absence of Intrinsic Agonism

The observation that Namirotene binds to RARs but does not intrinsically activate differentiation pathways in certain cellular contexts [1] offers a unique research opportunity. It can be employed as a chemical tool to investigate ligand-receptor interactions, biased signaling, or the role of co-factors in determining retinoid response, in contrast to classical agonists like ATRA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Namirotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.